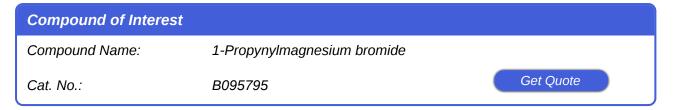




### Application Notes and Protocols: Gold(I)-Catalyzed Benzannulation using 1-Propynylmagnesium Bromide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This document provides detailed application notes and protocols for the gold(I)-catalyzed benzannulation of 3-hydroxy-1,5-enynes, which are readily synthesized using **1-propynylmagnesium bromide**. This methodology offers an efficient route to substituted tetrahydronaphthalenes, valuable scaffolds in medicinal chemistry and drug development.[1][2] [3][4] The protocols outlined below are based on the work of Grisé and Barriault, who developed this mild and effective process for the synthesis of various meta-substituted aromatic rings.[1][4]

### Introduction

The synthesis of substituted aromatic compounds is a cornerstone of organic and medicinal chemistry.[1] Traditional methods for creating tetrahydronaphthalene frameworks, such as the hydrogenation of naphthalenes or Friedel-Crafts alkylations, often suffer from poor regioselectivity and low yields.[1] Transition-metal-catalyzed benzannulation of enynes has emerged as a powerful alternative for the de novo construction of these important molecular structures.[1] Gold(I) catalysts, in particular, have shown remarkable efficiency in activating alkynes, allenes, and alkenes under mild conditions, leading to a surge in their application for carbon-carbon bond formation.[1]







This protocol focuses on a gold(I)-catalyzed benzannulation of 3-hydroxy-1,5-enynes. These substrates are conveniently prepared through the addition of organometallic reagents, such as **1-propynylmagnesium bromide**, to  $\alpha,\beta$ -unsaturated aldehydes or ketones. The subsequent gold-catalyzed cyclization provides a direct and atom-economical pathway to functionalized tetrahydronaphthalenes.

### **Data Presentation**

The following table summarizes the quantitative data for the gold(I)-catalyzed benzannulation of various 3-hydroxy-1,5-enynes to form substituted tetrahydronaphthalenes.



Entry	Substrate (Enyne)	Product (Tetrahydronaphth alene)	Yield (%)
1	1-phenyl-4-hexen-1- yn-3-ol	1-methyl-5,6,7,8- tetrahydronaphthalen- 2-yl) (phenyl)methanone	85
2	1-(4- methoxyphenyl)-4- hexen-1-yn-3-ol	(4-methoxyphenyl)(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanone	82
3	1-(4-chlorophenyl)-4- hexen-1-yn-3-ol	(4-chlorophenyl)(1- methyl-5,6,7,8- tetrahydronaphthalen- 2-yl)methanone	78
4	1-(thiophen-2-yl)-4- hexen-1-yn-3-ol	(1-methyl-5,6,7,8- tetrahydronaphthalen- 2-yl)(thiophen-2- yl)methanone	75
5	1-cyclohexyl-4-hexen- 1-yn-3-ol	cyclohexyl(1-methyl- 5,6,7,8- tetrahydronaphthalen- 2-yl)methanone	65
6	5-methyl-1-phenyl-4- hexen-1-yn-3-ol	(1,4-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl) (phenyl)methanone	80
7	1-phenyl-4,8- nonadien-1-yn-3-ol	(1-(but-3-en-1- yl)-5,6,7,8- tetrahydronaphthalen- 2-yl) (phenyl)methanone	70



# Experimental Protocols General Procedure for the Synthesis of 3-Hydroxy-1,5enynes

- To a solution of the desired α,β-unsaturated aldehyde (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a 0.5 M solution of 1-propynylmagnesium bromide in THF (1.2 equiv) dropwise.
- Stir the reaction mixture at -78 °C for 2 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature.
- Extract the agueous layer with diethyl ether (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 3-hydroxy-1,5-enyne.

## General Procedure for the Gold(I)-Catalyzed Benzannulation

- To a solution of the 3-hydroxy-1,5-enyne (1.0 equiv) in dichloromethane (DCM), add triphenylphosphinegold(I) chloride (Ph3PAuCl) (0.025 equiv) and silver trifluoromethanesulfonate (AgOTf) (0.025 equiv).
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, concentrate the mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the corresponding substituted tetrahydronaphthalene.

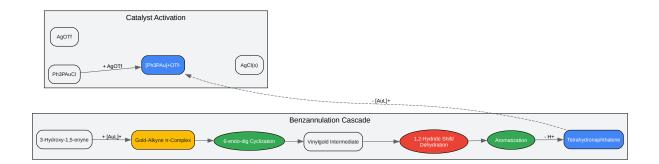


Note: An alternative catalytic system using 1 mol% of Ph3PAuCl and 1 mol% of triflic acid (TfOH) has also been reported to be effective.[4]

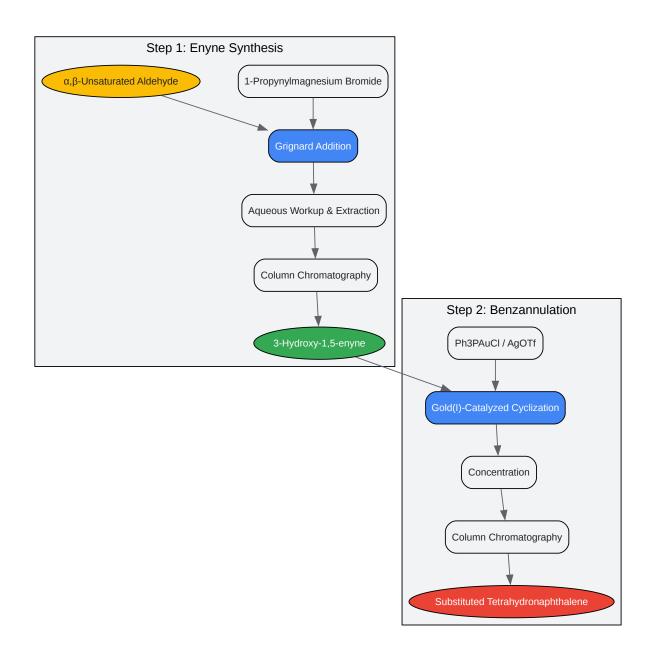
# Mandatory Visualization Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the gold(I)-catalyzed benzannulation of 3-hydroxy-1,5-enynes.









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